2,2-Diaminoheptanedioic acid 2,2-Diaminoheptanedioic acid 2,6-diaminopimelic acid is the amino dicarboxylic acid that is heptanedioic acid with amino substituents at C-2 and C-6. It has a role as an Escherichia coli metabolite. It is an amino dicarboxylic acid and a dicarboxylic fatty acid. It is functionally related to a pimelic acid. It is a conjugate acid of a 2,6-diaminopimelate(2-).
Diaminopimelic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Diaminopimelate is a natural product found in Glycine max, Salmonella enterica, and Phaseolus vulgaris with data available.
A diamino derivative of heptanedioic acid with amino groups at C-2 and C-6 and the general formula (COOH)CH(NH2)CH2CH2CH2CH(NH2)(COOH).
Brand Name: Vulcanchem
CAS No.: 2577-62-0
VCID: VC21539137
InChI: InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)
SMILES: C(CCC(C(=O)O)(N)N)CC(=O)O
Molecular Formula: C7H14N2O4
Molecular Weight: 190.20 g/mol

2,2-Diaminoheptanedioic acid

CAS No.: 2577-62-0

VCID: VC21539137

Molecular Formula: C7H14N2O4

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

2,2-Diaminoheptanedioic acid - 2577-62-0

Description

2,2-Diaminoheptanedioic acid, also known as 2,6-diaminoheptanedioic acid or diaminopimelic acid (DAP), is an organic compound with the molecular formula C7H14N2O4. It is a derivative of lysine and plays a crucial role in the biosynthesis of bacterial cell walls, particularly in the formation of peptidoglycan, a key component of bacterial cell walls .

Synthesis Methods

The synthesis of 2,2-diaminoheptanedioic acid typically involves the hydrogenation of cyanide derivatives. One common method is the hydrogenation of 2,6-dicyanoheptanoic acid, which yields this compound under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon, under a hydrogen atmosphere at elevated temperatures and pressures.

Industrial production often involves microbial fermentation of specific bacterial strains engineered to produce the compound through their metabolic pathways. The fermentation process is optimized for yield and purity, and the product is subsequently extracted and purified using techniques such as crystallization and chromatography.

Biological Role and Mechanism of Action

2,2-Diaminoheptanedioic acid is crucial for bacterial cell wall synthesis. It is incorporated into peptidoglycan through the action of enzymes like UDP-N-acetylmuramoyl-L-alanyl-D-glutamate–2,6-diaminopimelate ligase in Escherichia coli and meso-diaminopimelate D-dehydrogenase in Corynebacterium glutamicum. The incorporation of this compound into the bacterial cell wall results in the formation of a stable cell wall structure essential for bacterial survival and growth.

Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

  • Biology: It plays a crucial role in the study of bacterial cell wall biosynthesis and is used as a marker for bacterial contamination.

  • Medicine: It is investigated for its potential use in developing antibiotics and other therapeutic agents.

  • Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.

Comparison with Similar Compounds

CAS No. 2577-62-0
Product Name 2,2-Diaminoheptanedioic acid
Molecular Formula C7H14N2O4
Molecular Weight 190.20 g/mol
IUPAC Name 2,6-diaminoheptanedioic acid
Standard InChI InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)
Standard InChIKey GMKMEZVLHJARHF-UHFFFAOYSA-N
SMILES C(CCC(C(=O)O)(N)N)CC(=O)O
Canonical SMILES C(CC(C(=O)O)N)CC(C(=O)O)N
Physical Description Powder; [Alfa Aesar MSDS]
Synonyms 2,2-diaminoheptanedioicacid;2577-62-0;2,2-diaminopimelicacid;SCHEMBL29290;2,2-bis(azanyl)heptanedioicacid;AM004314;LP082588;A818009
PubChem Compound 865
Last Modified Apr 15 2024

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